1,8-Octanedithiol

Polymer Chemistry Biocatalysis Green Chemistry

1,8-Octanedithiol is a linear, alpha-omega alkanedithiol with the formula HS(CH₂)₈SH. As a liquid at room temperature (melting point 1°C) with a boiling point of 269°C and a density of 0.97 g/mL, it is primarily utilized in materials and surface science for its ability to form robust, bifunctional self-assembled monolayers (SAMs) on metal surfaces, particularly gold.

Molecular Formula C8H18S2
Molecular Weight 178.4 g/mol
CAS No. 1191-62-4
Cat. No. B075322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Octanedithiol
CAS1191-62-4
Synonyms1,8-octanedithiol
Molecular FormulaC8H18S2
Molecular Weight178.4 g/mol
Structural Identifiers
SMILESC(CCCCS)CCCS
InChIInChI=1S/C8H18S2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2
InChIKeyPGTWZHXOSWQKCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  miscible in oil

1,8-Octanedithiol (CAS 1191-62-4) for Advanced Material and Surface Science Procurement


1,8-Octanedithiol is a linear, alpha-omega alkanedithiol with the formula HS(CH₂)₈SH. As a liquid at room temperature (melting point 1°C) with a boiling point of 269°C and a density of 0.97 g/mL, it is primarily utilized in materials and surface science for its ability to form robust, bifunctional self-assembled monolayers (SAMs) on metal surfaces, particularly gold . Its two terminal thiol groups enable its role as a molecular cross-linker and tether, making it a key building block in the construction of multilayer films and nanoparticle assemblies [1].

Why Generic 1,8-Octanedithiol Substitution Risks Material Performance


The performance of 1,8-octanedithiol is exquisitely sensitive to its specific molecular architecture, making simple substitution with another alkanethiol or alkanedithiol highly problematic. The 8-carbon alkyl chain length governs the molecular orientation, packing density, and the resulting thickness of a self-assembled monolayer (SAM), which directly impacts interfacial properties like charge transfer and wettability [1]. Furthermore, the exact placement of the two thiol groups determines whether the molecule acts as a surface-bound tether or forms a polymerizing cross-link, with each outcome leading to a vastly different material structure and function [2]. Therefore, procurement decisions based on generic chemical class are insufficient for applications requiring precise control over nanoscale architecture.

1,8-Octanedithiol vs. Analogs: A Quantitative Performance Comparison


Superior Molecular Weight Achieved in Polymer Synthesis Compared to 1,6-Hexanedithiol

In lipase-catalyzed polymer synthesis, using 1,8-octanedithiol as a monomer yields a significantly higher molecular weight polythioester compared to using 1,6-hexanedithiol [1]. This demonstrates a tangible difference in reactivity and the resultant polymer chain length, which is crucial for material properties.

Polymer Chemistry Biocatalysis Green Chemistry

Defined SAM Photooxidation Behavior Distinct from 1-Octanethiol

X-ray photoelectron spectroscopy (XPS) studies confirm that 1,8-octanedithiol forms a self-assembled monolayer (SAM) on gold via a single thiolate bond, leaving the second terminal thiol group exposed. Crucially, upon UV photooxidation, this terminal thiol group is converted to a sulfonic acid (RSO₃H) [1]. This behavior is distinct from 1-octanethiol, a monothiol, where the alkyl chain itself undergoes photooxidation, not a terminal functional group [1].

Surface Science Nanotechnology SAMs

Role as a Dense, Insulating Layer in Mediatorless Biosensors

In the fabrication of a mediatorless glucose biosensor, a mixed self-assembled monolayer (SAM) was created on a gold electrode. The study explicitly notes that the straight-chain 1,8-octanedithiol component forms a dense insulating monolayer, while the side-armed DL-thiorphan component forms a low-density layer that allows for the diffusion of redox species to the electrode surface [1].

Electrochemistry Biosensors Nanotechnology

Contrasting Immobilization Efficiency for Prussian Blue Nanoparticles vs. L-Cysteine

A study comparing the immobilization of Prussian Blue (PB) nanoparticles on gold electrodes found that L-cysteine (Cys) provides a more effective bridge than 1,8-octanedithiol (ODT) [1]. The resulting Cys/Au electrode exhibited an improved electrochemical response compared to the ODT/Au electrode.

Electrochemistry Biosensors Nanomaterials

Validated Application Scenarios for 1,8-Octanedithiol (CAS 1191-62-4)


Enzymatic Synthesis of High Molecular Weight Polythioesters

When the research or industrial objective is the lipase-catalyzed synthesis of high molecular weight polythioesters, 1,8-octanedithiol is the preferred monomer. Evidence shows it yields an Mw of 2,360 Da, which is nearly double the Mw of 1,212 Da obtained with 1,6-hexanedithiol under identical conditions [1]. This translates to polymers with superior mechanical properties and film-forming capabilities, making it ideal for developing biodegradable plastics or specialty coatings.

Fabrication of Patterned or Multilayer SAMs via Photooxidation

For surface science applications requiring the creation of chemically patterned or multilayer thin films, 1,8-octanedithiol offers a unique advantage. XPS studies confirm that UV photooxidation of its SAM selectively converts the exposed terminal thiol group into a sulfonic acid (RSO₃H) [1]. This creates a reactive, negatively charged surface that can complex with metal ions (e.g., Zr⁴⁺) to anchor subsequent layers, a capability not shared by simple alkanethiols like 1-octanethiol [2].

Construction of Disulfide-Bonded Multilayer Films on Gold

1,8-Octanedithiol is a proven building block for the spontaneous formation of covalently-coupled disulfide multilayers on gold surfaces. Research demonstrates the formation of up to eight stable, ordered layers [1]. These multilayer assemblies are stable against washing with a range of solvents (1 M KCl, water, ethanol, CHCl₃, n-hexane) and ambient laboratory conditions [1], making them suitable for durable, nanoscale surface modifications in sensor or electronic device fabrication.

Creation of Defined Insulating Monolayers in Electrochemical Devices

1,8-Octanedithiol is an excellent candidate for forming a dense, passivating monolayer on gold electrodes in biosensor or molecular electronics research. As part of a mixed SAM, it was shown to provide an insulating barrier, effectively blocking electron transfer and mediator diffusion [1]. This property is essential for creating spatially patterned electroactive regions on a chip, where only specific areas are intended to be electrochemically active.

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